molecular formula C21H17N3O2 B10786377 4-Anilinoquinazoline 4a

4-Anilinoquinazoline 4a

Cat. No.: B10786377
M. Wt: 343.4 g/mol
InChI Key: BURBAFXROHRDAV-UHFFFAOYSA-N
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Description

GI262866 is a quinazoline-based compound that has been studied for its potential antiviral properties. It is known to selectively target the PhoP/PhoQ signal transduction system in Salmonella, making it a promising candidate for antimicrobial research .

Preparation Methods

Synthetic Routes and Reaction Conditions

GI262866 can be synthesized through nucleophilic aromatic displacement of 4-chloroquinazolines. This involves the reaction of 4-chloroquinazoline with appropriate nucleophiles under controlled conditions to yield the desired compound .

Industrial Production Methods

While specific industrial production methods for GI262866 are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using high-purity reagents, and implementing efficient purification techniques to ensure the compound’s quality and yield.

Chemical Reactions Analysis

Types of Reactions

GI262866 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert GI262866 into reduced forms with different chemical properties.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinazoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce dihydroquinazolines.

Scientific Research Applications

GI262866 has several scientific research applications, including:

Mechanism of Action

GI262866 exerts its effects by selectively targeting the PhoP/PhoQ signal transduction system in Salmonella. This system is crucial for the bacteria’s ability to respond to environmental stress and regulate virulence factors. By inhibiting this pathway, GI262866 disrupts the bacteria’s ability to survive and cause infection .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

GI262866 is unique due to its specific targeting of the PhoP/PhoQ system, which is not a common target for many antimicrobial agents. This specificity makes it a valuable tool for studying bacterial signal transduction and developing targeted antimicrobial therapies .

Properties

Molecular Formula

C21H17N3O2

Molecular Weight

343.4 g/mol

IUPAC Name

4-(4-phenylmethoxyanilino)quinazolin-6-ol

InChI

InChI=1S/C21H17N3O2/c25-17-8-11-20-19(12-17)21(23-14-22-20)24-16-6-9-18(10-7-16)26-13-15-4-2-1-3-5-15/h1-12,14,25H,13H2,(H,22,23,24)

InChI Key

BURBAFXROHRDAV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)NC3=NC=NC4=C3C=C(C=C4)O

Origin of Product

United States

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